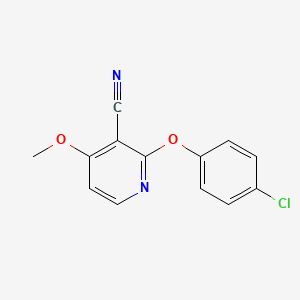

2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile

Description

2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile is a pyridine derivative featuring a 4-chlorophenoxy group at position 2, a methoxy group at position 4, and a cyano group at position 3. This compound is synthesized via nucleophilic substitution and cyclization reactions, often employing microwave-assisted methods to enhance yields and reduce reaction times . Its structural motifs—chlorine, methoxy, and nitrile groups—impart unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNLPDZDNQJGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile typically involves the reaction of 4-chlorophenol with 4-methoxypyridine-3-carbonitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-3-carbonitrile Derivatives

*Calculated based on molecular formula C₁₃H₉ClN₂O₂.

Structural Modifications and Implications

Electron-Withdrawing vs. In contrast, trifluoromethyl (CF₃) in analogs (e.g., ) withdraws electrons, enhancing stability and resistance to oxidative metabolism. Chlorine substituents (e.g., 4-Cl-phenoxy in the target compound vs.

Heterocyclic Variations: Replacement of the pyridine core with a thieno[2,3-b]pyridine system () introduces sulfur, altering electronic properties and enabling π-π stacking interactions in biological targets.

Functional Group Additions: Amino groups (e.g., 2-NH₂ in ) enhance solubility via hydrogen bonding but may reduce metabolic stability. Ethoxy groups (e.g., 2-OEt in ) balance lipophilicity and polarity, optimizing pharmacokinetic profiles.

Biological Activity

2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile can be represented as follows:

- IUPAC Name: 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile

- Molecular Formula: C12H10ClN2O2

- Molecular Weight: 248.67 g/mol

The biological activity of 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the chlorophenoxy and methoxypyridine moieties enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. The carbonitrile group may also play a role in modulating enzyme activity.

Antimicrobial Activity

Recent studies have indicated that 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile resulted in a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 50 µM, indicating significant potency against these cancer cells.

Table 2: Anticancer Activity Data

Research Findings

Further investigations into the biological activity of 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carbonitrile have revealed its potential as a lead compound for drug development. Researchers are exploring its efficacy in combination therapies, particularly in enhancing the effects of existing anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.